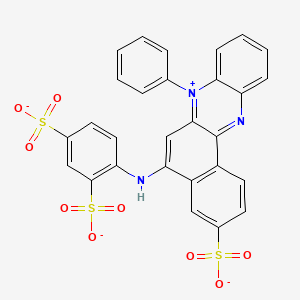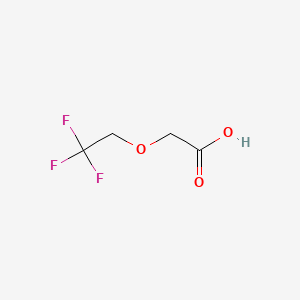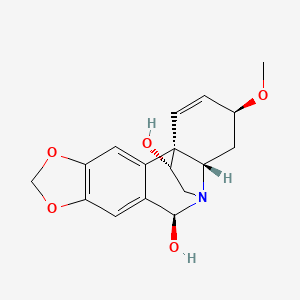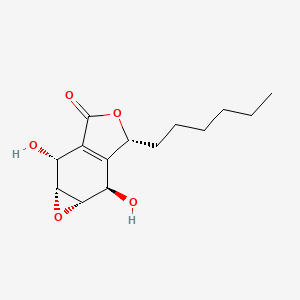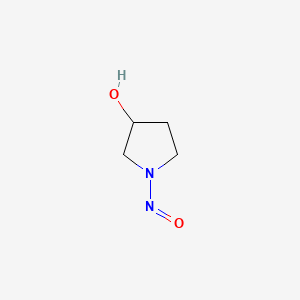
Platinum-iridium alloy 70:30, wire, diam. 0.5 mm
Overview
Description
Platinum-iridium alloy 70:30 is a combination of platinum and iridium in a 70:30 ratio. This alloy is known for its exceptional durability, resistance to corrosion, and stability at high temperatures. It is commonly used in various high-precision and high-durability applications, including medical devices, scientific equipment, and industrial catalysts .
Mechanism of Action
Target of Action
Iridium-platinum, also known as Platinum-Iridium alloy, has been found to have potential applications in the field of cancer treatment . The primary targets of this compound are cancer cells, specifically their metabolic processes . The compound’s unique chemical properties and resemblance to platinum compounds make it a promising candidate for anticancer agents .
Mode of Action
The interaction of iridium-platinum with its targets involves the synthesis and categorization of iridium complexes . These complexes have high quantum yields, significant stock shifts, luminescence qualities, cell permeability, and strong photostability . They have been found to be effective mitochondrial-targeting anticancer drugs . The coordination number of iridium complexes, which determines the number of ligands coordinated to the central iridium atom, impacts their stability and reactivity .
Biochemical Pathways
The affected biochemical pathways involve the disruption of the redox balance in cells . This can lead to the induction of reactive oxygen species (ROS), which is consistent with the upregulation of antioxidant responses (NRF2, AP-1) . This multi-targeting strategy allows compounds such as iridium-platinum to potentially overcome cellular resistance to platinum anticancer drugs .
Pharmacokinetics
The compound’s unique chemical properties, including its high hardness and chemical stability , suggest that it may have distinct pharmacokinetic properties
Result of Action
The molecular and cellular effects of iridium-platinum’s action include the induction of ROS, leading to upregulation of antioxidant responses . This can result in S/G2 arrest, and late-stage DNA damage response without p53 requirement . These effects can potentially disrupt cancer cell metabolism and inhibit their growth .
Action Environment
The action, efficacy, and stability of iridium-platinum can be influenced by various environmental factors. For instance, the addition of the Ir element leads to a rapid initial decrease in the thermal and electrical conductivities . Moreover, the compound’s performance may be affected by the temperature and pressure conditions of its environment
Biochemical Analysis
Biochemical Properties
Platinum-iridium alloy plays a significant role in biochemical reactions, particularly in the context of neural implants. The alloy interacts with various enzymes, proteins, and other biomolecules in the body. For instance, it has been observed to interact with neural proteins and enzymes involved in neurotransmission. These interactions are primarily electrochemical, facilitating the transfer of charges necessary for neural stimulation and recording .
Cellular Effects
The effects of platinum-iridium alloy on various types of cells and cellular processes are profound. In neural cells, the alloy influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes related to neural growth and repair, thereby promoting neural regeneration and functional recovery .
Molecular Mechanism
At the molecular level, platinum-iridium alloy exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in neural signaling, leading to changes in gene expression. The alloy’s ability to facilitate charge transfer is crucial for its role in neural stimulation, where it helps in the activation of specific neural pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of platinum-iridium alloy change over time. The alloy’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the electrochemical performance of platinum-iridium alloy decreases initially but stabilizes over time, maintaining its functionality for extended periods .
Dosage Effects in Animal Models
The effects of platinum-iridium alloy vary with different dosages in animal models. At lower doses, the alloy promotes neural growth and repair without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse effects on neural function. These threshold effects are crucial for determining the safe and effective dosage of the alloy in biomedical applications .
Metabolic Pathways
Platinum-iridium alloy is involved in various metabolic pathways, particularly those related to neural function. It interacts with enzymes and cofactors involved in neurotransmission, affecting metabolic flux and metabolite levels. These interactions are essential for the alloy’s role in modulating neural activity and promoting neural health .
Transport and Distribution
Within cells and tissues, platinum-iridium alloy is transported and distributed through specific transporters and binding proteins. These interactions influence the alloy’s localization and accumulation, which are critical for its functionality in neural implants. The alloy’s distribution within neural tissues ensures its effectiveness in modulating neural activity .
Subcellular Localization
The subcellular localization of platinum-iridium alloy is essential for its activity and function. The alloy is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its role in neural stimulation, where it needs to be precisely positioned to interact with neural proteins and enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of platinum-iridium alloy involves melting the two metals together in the desired ratio. The process typically requires high temperatures, often exceeding 2000°C, to ensure complete mixing and alloy formation. The molten alloy is then cast into the desired shape, such as wires or sheets .
Industrial Production Methods
In industrial settings, the production of platinum-iridium alloy involves several steps:
Melting: Platinum and iridium are melted together in an induction furnace.
Casting: The molten alloy is cast into ingots or other shapes.
Rolling and Drawing: The ingots are rolled and drawn into wires or sheets of the desired dimensions.
Annealing: The alloy is annealed to relieve internal stresses and improve its mechanical properties.
Chemical Reactions Analysis
Types of Reactions
Platinum-iridium alloy 70:30 is highly resistant to chemical reactions due to the noble nature of both platinum and iridium. it can undergo certain reactions under specific conditions:
Oxidation: The alloy can form oxides when exposed to high temperatures in the presence of oxygen.
Reduction: The oxides can be reduced back to the metal form using reducing agents such as hydrogen gas.
Substitution: The alloy can participate in substitution reactions with other metals or compounds under specific conditions.
Common Reagents and Conditions
Oxidation: High temperatures and oxygen-rich environments.
Reduction: Hydrogen gas or other reducing agents at elevated temperatures.
Substitution: Specific metal salts or compounds in a controlled environment.
Major Products Formed
Oxides: Platinum oxide (PtO2) and iridium oxide (IrO2).
Reduced Metals: Pure platinum and iridium.
Scientific Research Applications
Platinum-iridium alloy 70:30 has a wide range of applications in scientific research:
Chemistry: Used as electrodes in electrochemical experiments due to its excellent conductivity and stability.
Comparison with Similar Compounds
Similar Compounds
Platinum-iridium alloy 9010: Contains a higher proportion of platinum, resulting in slightly different mechanical properties.
Platinum-rhodium alloy: Known for its high-temperature stability and used in thermocouples and other high-temperature applications.
Platinum-palladium alloy: Used in jewelry and catalytic converters for its excellent workability and catalytic properties.
Uniqueness
Platinum-iridium alloy 70:30 is unique due to its optimal combination of hardness, durability, and corrosion resistance. The specific 70:30 ratio provides a balance of properties that make it suitable for a wide range of high-precision and high-durability applications .
Properties
IUPAC Name |
iridium;platinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ir.Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLDNSXPUQTBOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ir].[Pt] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
IrPt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190670 | |
| Record name | Platinum-iridium alloy | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37186-87-1 | |
| Record name | Platinum-iridium alloy | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037186871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum-iridium alloy | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes platinum-iridium alloys suitable for medical implants?
A1: Platinum-iridium alloys exhibit excellent biocompatibility, meaning they don't elicit harmful reactions in biological environments. This biocompatibility, combined with their corrosion resistance, makes them suitable for applications like pacemaker electrodes and other implantable medical devices [ [, , , ] ].
Q2: How does the composition of platinum-iridium alloys affect their corrosion resistance?
A2: Studies show that electropolishing or passivating platinum-iridium alloys enhances their corrosion resistance. This process forms a protective titanium oxide layer on the surface, improving their performance in physiological environments [ [, ] ].
Q3: Are there any limitations regarding the compatibility of platinum-iridium alloys with other metals in medical devices?
A3: While generally compatible with biocompatible metals like stainless steel, titanium, and tantalum, combining platinum-iridium alloys with gold, platinum, or platinum-iridium alloys can increase corrosion rates [ [, ] ].
Q4: What challenges are associated with the long-term stability of platinum-iridium mass standards?
A4: The International Prototype Kilogram (IPK), a platinum-iridium cylinder defining the kilogram, has shown slight mass variations over time. These variations, primarily attributed to surface contamination, prompted the search for a new definition of the kilogram [ [, , ] ].
Q5: How does exposure to vacuum affect the mass stability of platinum-iridium artifacts?
A5: Research indicates a step change in mass when platinum-iridium artifacts are exposed to vacuum. This change, attributed to contamination removal, highlights the need for traceability between weighings in air and vacuum [ [] ].
Q6: How do platinum-iridium alloys enhance the performance of ammonia fuel cells?
A6: Studies have demonstrated that platinum-iridium alloys exhibit superior catalytic activity in ammonia fuel cells compared to platinum-only catalysts. This improved performance stems from their ability to facilitate the electro-oxidation of ammonia [ [, ] ].
Q7: Why is the combination of platinum and iridium beneficial for ammonia electro-oxidation?
A7: While iridium alone shows limited catalytic activity for ammonia electro-oxidation, combining it with platinum creates a synergistic effect, enhancing the overall reaction rate compared to either metal alone [ [, ] ].
Q8: How does the presence of iridium impact the catalytic activity of platinum in nitrogen reduction reactions?
A8: Research shows that incorporating iridium into platinum nanocrystals can significantly enhance their catalytic activity for nitrogen reduction to ammonia. This improvement is attributed to the suppression of the competing hydrogen evolution reaction and acceleration of the nitrogen reduction pathway [ [] ].
Q9: How does the microstructure of platinum-iridium alloy coatings impact their mechanical properties?
A9: Studies employing nanoindentation techniques reveal that electroplated platinum-iridium thin films exhibit significantly higher hardness compared to pure platinum foils. This enhanced hardness is attributed to the specific microstructural characteristics achieved through the electroplating process [ [] ].
Q10: What is the typical microstructure of electrodeposited platinum-iridium alloys?
A10: Depending on the deposition parameters, electroplated platinum-iridium alloys can exhibit various microstructures. For instance, using a potential cycling technique can yield thin films with regular hill-like nano-spacings separated by valley-like nano-cracks [ [] ].
Q11: How are platinum-iridium alloys being used in the development of microelectronics?
A11: Platinum-iridium alloys show promise as interconnect structures in hermetic microelectronic packaging for implantable devices. Their ability to form dense nanowires with improved electrical conductivity makes them suitable for this application [ [] ].
Q12: What advantages do platinum-iridium alloys offer for neural stimulating and recording electrodes?
A12: Platinum-iridium alloys, when electrodeposited on neural electrodes, exhibit significantly increased charge storage capacity and real surface area compared to uncoated platinum electrodes. This translates to improved performance and longevity for these devices [ [] ].
Q13: How do platinum-iridium alloy coatings affect the long-term performance of cochlear implants?
A13: In vivo studies have demonstrated that electrodeposited platinum-iridium coatings on cochlear implants exhibit enhanced electrochemical performance compared to uncoated platinum, without compromising neural function or tissue response [ [] ].
Q14: What are the potential benefits of using covalent surface modifications with platinum-iridium alloys in cardiac pacing applications?
A14: Studies exploring covalent surface modification of platinum-iridium alloy pacemaker electrodes with organic molecules like butanethiol or dodecanethiol suggest enhanced pacing performance, reduced inflammation, and potentially improved biocompatibility [ [] ].
Q15: Are there any environmental concerns associated with platinum-iridium alloys?
A15: While platinum-iridium alloys themselves are generally considered inert and environmentally benign, their production process might involve chemicals and generate waste that requires proper management. Additionally, the disposal of devices containing these alloys necessitates responsible recycling practices to prevent potential environmental contamination [ [] ].
Q16: What are some future research directions for platinum-iridium alloys in the context of sustainable material development?
A16: Future research could focus on developing more environmentally friendly methods for synthesizing and processing platinum-iridium alloys, as well as exploring efficient recycling techniques to recover these valuable metals from end-of-life devices. Investigating alternative materials with comparable properties but lower environmental impact is another promising avenue [ [, ] ].
Q17: How can computational chemistry contribute to a deeper understanding of platinum-iridium alloy properties?
A17: Computational modeling and simulation techniques can be employed to predict and optimize the properties of platinum-iridium alloys. For instance, density functional theory (DFT) calculations can be used to investigate the electronic structure and surface reactivity of these alloys, providing insights into their catalytic behavior and stability in different environments. Molecular dynamics (MD) simulations can be used to study the mechanical properties and deformation mechanisms of these alloys at the atomic level [ [] ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


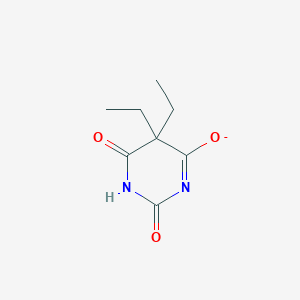
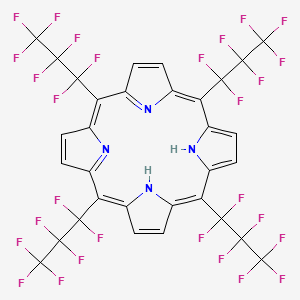

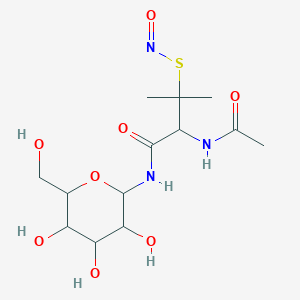
![2-[(2,2-dichloro-3,3-dimethylcyclopropyl)methylthio]-1H-benzimidazole](/img/structure/B1225760.png)

![3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B1225766.png)
